molecular formula C7H9N3O B13951996 2,6-Dimethylpyrimidine-4-carboxamide

2,6-Dimethylpyrimidine-4-carboxamide

Cat. No.: B13951996
M. Wt: 151.17 g/mol
InChI Key: GIDQOWFSUAZVNW-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxamide, 2,6-dimethyl- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 2 and 6, and a carboxamide group at position 4. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-pyrimidinecarboxamide, 2,6-dimethyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of malononitrile with an appropriate aldehyde in the presence of ammonium acetate can lead to the formation of the pyrimidine ring. The reaction conditions typically involve heating the mixture under reflux .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Pyrimidinecarboxamide, 2,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen atoms in the pyrimidine ring. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

4-Pyrimidinecarboxamide, 2,6-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Pyrimidine derivatives are known for their therapeutic potential, and this compound is investigated for its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-pyrimidinecarboxamide, 2,6-dimethyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Pyrimidinecarboxamide, 2,6-dimethyl- can be compared with other pyrimidine derivatives such as:

The uniqueness of 4-pyrimidinecarboxamide, 2,6-dimethyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

2,6-dimethylpyrimidine-4-carboxamide

InChI

InChI=1S/C7H9N3O/c1-4-3-6(7(8)11)10-5(2)9-4/h3H,1-2H3,(H2,8,11)

InChI Key

GIDQOWFSUAZVNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)C(=O)N

Origin of Product

United States

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